molecular formula C26H22ClNO4S B2625585 (6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone CAS No. 866895-58-1

(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone

Cat. No. B2625585
M. Wt: 479.98
InChI Key: BULINAMWMQOOAD-UHFFFAOYSA-N
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Description

“(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone” is a chemical compound with the molecular formula C26H22ClNO4S and a molecular weight of 479.98. It’s a quinoline derivative, which are nitrogen-containing bicyclic compounds widely found throughout nature in various forms .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains sulfonyl, ethoxyphenyl, and chloro functional groups.

Scientific Research Applications

Anticorrosive Applications

Quinoline derivatives demonstrate significant effectiveness as anticorrosive agents due to their ability to form stable chelating complexes with metallic surfaces. The high electron density of these compounds, aided by polar substituents like hydroxyl, methoxy, amino, and nitro groups, enables strong adsorption and protection of metals against corrosion. This application is crucial for prolonging the lifespan and maintaining the integrity of metal structures in various industries (Verma, Quraishi, & Ebenso, 2020).

Environmental Remediation

In the context of environmental science, quinoline derivatives are explored for their potential in treating organic pollutants present in industrial wastewater. The enzymatic treatment of such pollutants, sometimes recalcitrant in nature, is enhanced in the presence of redox mediators. These compounds increase the efficiency and range of substrates for degradation, indicating their significant role in future remediation technologies (Husain & Husain, 2007).

Pharmaceutical Implications

Quinoline and its derivatives have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. The combination of quinoline with sulfonamide groups has resulted in compounds with a broad range of biomedical applications. These quinoxaline sulfonamide hybrids, with their wide variety of pharmacological activities, represent a promising area for the development of new therapeutic agents (Irfan et al., 2021).

Analytical Chemistry

In the domain of analytical chemistry, quinoline derivatives serve as important tools. They are utilized in high-performance liquid chromatography (HPLC) for the analysis of basic drugs, showcasing good retention and peak shape for such compounds. This application is crucial for pharmaceutical analysis, forensic investigations, and the quality control of drugs (Flanagan, Harvey, & Spencer, 2001).

Future Directions

Quinoline derivatives have been utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They have shown potential as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-HIV agents . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

properties

IUPAC Name

[6-chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO4S/c1-3-17-5-12-21(13-6-17)33(30,31)26-22-15-19(27)9-14-24(22)28-16-23(26)25(29)18-7-10-20(11-8-18)32-4-2/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULINAMWMQOOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone

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